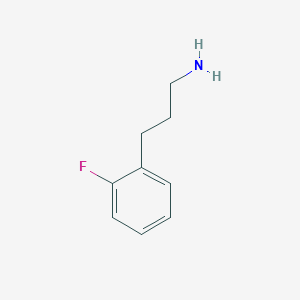
3-(2-Fluorophenyl)propan-1-amine
Cat. No. B1344314
Key on ui cas rn:
91319-62-9
M. Wt: 153.2 g/mol
InChI Key: RTVQQTKPOFRHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07968570B2
Procedure details


A solution of 3-(2-fluorophenyl) propionitrile (9.11 g) in tetrahydrofuran (200 mL) was heated to reflux and treated with borane-methyl sulfide complex (6 mL of ˜10 M, 60 mmol). Approximately half of the volume of the reaction was then distilled off. The mixture was then cooled in a −15° C. bath and treated dropwise with ice water (100 mL). The mixture was then concentrated to a solid. The solid was then dissolved in water (100 mL) and treated with concentrated (12 N)HCl (50 mL). The mixture was heated at reflux for 1 h, cooled to ambient temperature, and equilibrated with diethyl ether (100 mL). The organic solution was removed and the resulting aqueous mixture, cooled by the addition of ice, and then basified (pH>10) by treatment with 10 N NaOH (70 mL). The resulting solution was extracted with diethyl ether (100 mL). The diethyl ether extract was removed, dried over anhydrous MgSO4, filtered and concentrated to afford 3-(2-fluorophenyl)propylamine (3.62 g (41% from 2-fluorobenzaldehyde)). GC/MS gave: m/z (rel.int.) 153 (M+, 10), 136 (100), 109 (50), and 83 (22).


Yield
41%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][C:10]#[N:11]>O1CCCC1>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH2:10][NH2:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.11 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC=C1)CCC#N
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-15 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with borane-methyl sulfide complex (6 mL of ˜10 M, 60 mmol)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Approximately half of the volume of the reaction was then distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated dropwise with ice water (100 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was then concentrated to a solid
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solid was then dissolved in water (100 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
with concentrated (12 N)HCl (50 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic solution was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting aqueous mixture, cooled by the addition of ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting solution was extracted with diethyl ether (100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The diethyl ether extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC=C1)CCCN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.62 g | |
| YIELD: PERCENTYIELD | 41% | |
| YIELD: CALCULATEDPERCENTYIELD | 38.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
